3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzodiazepine and carbazole moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its benzodiazepine core is known for its activity on the central nervous system, making it a candidate for developing new therapeutic agents .
Medicine
Its ability to interact with specific receptors in the brain makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is explored for its use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. The benzodiazepine moiety binds to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The carbazole group may contribute to the compound’s photophysical properties, making it useful in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-3-carbazoleboronic acid: Shares the carbazole moiety but lacks the benzodiazepine structure.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains two carbazole units and is used in organic electronics.
N’-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide: Similar in structure but with different functional groups.
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-11-(9-ethyl-9H-carbazol-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its combination of benzodiazepine and carbazole moieties, which endows it with unique chemical and biological properties. This dual functionality allows for a broader range of applications in both medicinal chemistry and material science .
Properties
Molecular Formula |
C35H33N3O3 |
---|---|
Molecular Weight |
543.7g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H33N3O3/c1-4-38-29-12-8-5-9-24(29)25-17-22(13-15-30(25)38)35-34-28(36-26-10-6-7-11-27(26)37-35)18-23(19-31(34)39)21-14-16-32(40-2)33(20-21)41-3/h5-17,20,23,35-37H,4,18-19H2,1-3H3 |
InChI Key |
LVJBGRNAJINNFQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=CC=CC=C6N3)C7=CC=CC=C71 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC(=C(C=C5)OC)OC)NC6=CC=CC=C6N3)C7=CC=CC=C71 |
Origin of Product |
United States |
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